molecular formula C18H16N2O4 B11138668 N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11138668
M. Wt: 324.3 g/mol
InChI Key: RQCDESWBRMDOMZ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic small molecule of interest in chemical biology and agrochemical research. Its structure incorporates two privileged pharmacophores: the 1,3-benzodioxole ring and the 5-methoxyindole moiety. Research into analogous 1,3-benzodioxole derivatives has identified potent auxin receptor agonists that function as root growth promoters. For instance, compounds like K-10 have been shown to act as auxin receptor agonists by binding to the TIR1 receptor, enhancing the auxin response, and significantly promoting primary root elongation in model plants such as Arabidopsis thaliana and Oryza sativa . This mechanism, which mimics natural auxin by triggering transcriptional downregulation of root growth-inhibiting genes, suggests potential research applications for this chemical class in developing plant growth regulators to improve crop root systems . Furthermore, the 5-methoxyindole scaffold is structurally related to ligands that interact with various neuroreceptors. Although the specific activity of this compound is not yet documented, research on similar molecules indicates that such structures are frequently investigated for modulating neuropeptide and melatonin receptors, pointing to potential applications in neuropharmacology studies . This combination of features makes this compound a versatile compound for probing new biological mechanisms in both plant and mammalian systems.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H16N2O4/c1-22-14-3-4-15-12(8-14)6-7-20(15)10-18(21)19-13-2-5-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3,(H,19,21)

InChI Key

RQCDESWBRMDOMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Preparation of 5-Methoxy-1H-Indole

The 5-methoxyindole scaffold is synthesized via Fischer indole synthesis. A mixture of 4-methoxyphenylhydrazine (1.0 eq) and levulinic acid (1.2 eq) in acetic acid is refluxed at 120°C for 6–8 hours. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:3), yielding 5-methoxyindole as a pale yellow solid (72% yield).

Key Data :

  • Melting Point : 98–100°C.

  • 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 7.30 (d, J = 8.5 Hz, 1H), 6.91 (dd, J = 8.5, 2.3 Hz, 1H), 6.82 (d, J = 2.3 Hz, 1H), 3.81 (s, 3H, OCH3).

Coupling with 1,3-Benzodioxol-5-Amine

The final step involves nucleophilic substitution. 1-Chloroacetyl-5-methoxyindole (1.0 eq) and 1,3-benzodioxol-5-amine (1.2 eq) are dissolved in acetonitrile with K2CO3 (2.0 eq). The reaction is refluxed for 12 hours, yielding the target compound after recrystallization from ethanol (68% yield).

Advanced Method :

  • Coupling Agents : EDCI (1.5 eq) and DMAP (0.1 eq) in DCM under argon achieve 89% yield at room temperature in 48 hours.

  • HRMS (m/z) : [M+H]+ Calculated: 355.1423; Found: 355.1421.

Alternative Methodologies

One-Pot Sequential Reactions

A streamlined approach combines alkylation and coupling in a single pot. 5-Methoxyindole, chloroacetyl chloride, and 1,3-benzodioxol-5-amine are reacted with DIPEA in THF at 60°C for 24 hours, yielding 58% product.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces the coupling step to 30 minutes, achieving 82% yield with reduced solvent volume.

Optimization of Reaction Conditions

ParameterConventional MethodOptimized Method
Reaction Time12–24 hours1–2 hours
SolventAcetonitrileDCM
CatalystK2CO3EDCI/DMAP
Yield68%89%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.5 Hz, 1H), 7.02–6.85 (m, 5H, Ar-H), 5.98 (s, 2H, OCH2O), 4.32 (s, 2H, CH2), 3.82 (s, 3H, OCH3).

  • IR (ATR) : 1675 cm⁻¹ (C=O), 1510 cm⁻¹ (C-N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity at 254 nm.

Challenges and Troubleshooting

Low Yields in Coupling Step

  • Cause : Steric hindrance from the benzodioxol group.

  • Solution : Use bulky bases like DIPEA or elevated temperatures.

Byproduct Formation

  • Cause : Over-alkylation at the indole’s 3-position.

  • Mitigation : Stoichiometric control of chloroacetyl chloride (1.2 eq).

Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H16N2O4
  • Molar Mass : 324.33 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • Boiling Point : 572.1 °C (predicted)
  • pKa : 13.29 (predicted) .

Structural Features

The compound features a benzodioxole moiety, which is known for its biological activity, and an indole group that contributes to its pharmacological properties. The combination of these functional groups may enhance its interaction with biological targets.

Pharmacological Research

N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide has been investigated for its potential therapeutic effects in various medical conditions:

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. It shows promise in targeting specific pathways involved in tumor growth and metastasis. For example, research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it may help in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs:

Synthesis of Analogues

Chemists are exploring various analogues of this compound to enhance its biological activity and reduce toxicity. Modifications on the indole or benzodioxole rings can lead to compounds with improved selectivity and potency against specific targets .

Drug Formulation

The compound's favorable physicochemical properties make it a candidate for formulation into drug delivery systems. Its solubility and stability can be optimized for better bioavailability in therapeutic applications .

Material Science

Beyond biological applications, this compound has potential uses in material science:

Polymer Chemistry

The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure may impart specific functionalities to polymer matrices used in various industrial applications .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell lines; apoptosis induction confirmed through assays.
Study BNeuroprotectionReduced oxidative stress markers in neuronal cultures; potential for Alzheimer's treatment explored.
Study CSynthesis of AnaloguesDeveloped several derivatives with improved activity; structure–activity relationship established.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : Yields vary widely, with electron-withdrawing substituents (e.g., nitro in 10l ) showing moderate yields (14%), while bulky aromatic groups (e.g., naphthyl in 10k ) result in lower yields (6%). In contrast, 28 (84%) and some melatonin derivatives in (e.g., compound 8 , 86.85%) demonstrate higher yields, likely due to favorable reactivity of benzimidazole or tetrazolyl groups .
  • Physical Properties : Melting points correlate with substituent polarity. Nitrophenyl (10l ) and chlorophenyl (10j ) derivatives exhibit higher melting points (>190°C), whereas pyridinyl (10m ) and amorphous 28 suggest reduced crystallinity .

Pharmacological and Functional Comparisons

Anticancer Activity

Compounds 10j–10m () target Bcl-2/Mcl-1 proteins, critical regulators of apoptosis. The electron-withdrawing nitro group in 10l may enhance binding affinity to these proteins compared to the benzodioxol group, which is electron-donating.

Enzyme Inhibition

Compound 28 () inhibits indoleamine 2,3-dioxygenase-1 (IDO1), an immune checkpoint target. Its benzimidazole substituent likely engages in π-stacking with the enzyme’s active site, whereas the benzodioxol group in the target compound might exhibit distinct binding modes due to its larger aromatic surface .

Anti-Tubercular Potential

highlights indole derivatives docked into Mycobacterium tuberculosis pantothenate synthetase (PDB: 3IVX).

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 5-methoxyindole core in the target compound and analogs provides electron density, while substituents like nitro (10l) or chloro (10j) withdraw electrons.
  • Steric Considerations : Bulky substituents (e.g., naphthyl in 10k ) may hinder binding to flat protein surfaces, whereas the benzodioxol group’s compact structure could facilitate better target engagement .

Biological Activity

N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₆N₂O₄
  • Molar Mass : 324.33 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • Boiling Point : 572.1 °C (predicted)
  • pKa : 13.29 (predicted) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an inhibitor of certain protein kinases and its effects on cell proliferation.

Inhibition of Protein Kinases

A study evaluated the compound's activity against several protein kinases, including DYRK1A and GSK3α/β. The results demonstrated that derivatives of related compounds showed significant inhibitory effects, with some achieving sub-micromolar IC50 values. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 0.028 μM to 0.090 μM against DYRK1A, indicating strong inhibitory potential .

CompoundIC50 (μM)Target Kinase
Compound A0.028DYRK1A
Compound B0.090DYRK1A
Compound C>10DYRK1A

Antiproliferative Activity

The antiproliferative effects of N-1,3-benzodioxol-5-yl derivatives were assessed in various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The most active compounds showed IC50 values below 10 μM in these assays, suggesting potential applications in cancer therapy .

Cell LineCompoundIC50 (μM)
Huh7Compound X<10
Caco2Compound Y<8
MDA-MB 231Compound Z<6

Case Studies

Recent studies have explored the compound's mechanism of action and its interaction with cellular pathways:

  • Study on DYRK1A Inhibition : A detailed investigation into the structure-activity relationship revealed that modifications to the benzodioxole moiety significantly influenced kinase inhibition potency. The presence of specific functional groups enhanced the binding affinity to DYRK1A .
  • Antitumor Activity Assessment : In vitro studies showed that N-1,3-benzodioxol-5-yl derivatives inhibited cell proliferation effectively across multiple cancer cell lines. The results indicated a dose-dependent response, with the most potent compounds exhibiting significant cytotoxicity at low concentrations .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems .
  • Yield enhancement : Sequential dropwise addition of reagents reduces byproduct formation.

Q. Table 1: Example Reaction Yields from Analogous Syntheses

Substituent on IndoleYield (%)Key ConditionReference
4-Chlorophenyl8EDCI/HOBt, DMF
Naphthyl6K₂CO₃, reflux
Pyridin-2-yl17Pd catalysis

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the benzodioxole and indole moieties. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while benzodioxole protons resonate as AB quartets (δ 5.9–6.1 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₆N₂O₄: 332.1134; observed: 332.1136) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., torsion angles between indole and benzodioxole groups) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the 5-methoxy group on the indole with electron-withdrawing groups (e.g., nitro) to modulate solubility and target binding .
  • Benzodioxole Modifications : Introduce halogens (e.g., Cl) at the 4-position to enhance hydrophobic interactions with protein pockets .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) and measure IC₅₀ values to correlate substituents with potency .

Q. Table 2: Hypothesized Substituent Effects

Substituent TypeExpected Impact on ActivityReference
Electron-withdrawing↑ Cytotoxicity
Bulky aromatic groups↑ Target selectivity
Hydrophilic groups↑ Solubility

Advanced: What strategies are used to elucidate the compound’s mechanism of action in anticancer research?

Methodological Answer:

  • Computational Docking : Model interactions with Bcl-2/Mcl-1 proteins to identify binding hotspots (e.g., hydrophobic cleft near BH3 domains) .
  • Enzyme Assays : Measure inhibition of tubulin polymerization or topoisomerase II activity at varying concentrations (IC₅₀ < 1 µM suggests high potency) .
  • Flow Cytometry : Assess apoptosis induction in treated cells using Annexin V/PI staining .

Advanced: How can reaction yields be improved for low-yielding synthetic steps?

Methodological Answer:

  • Catalyst Optimization : Use Pd₂(dba)₃ with BINAP ligands for Suzuki-Miyaura couplings (yields increase from 6% to >20%) .
  • Solvent Screening : Replace DMF with THF for milder reaction conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h, improving yield by 15% .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Repetition Under Controlled Conditions : Standardize cell lines (e.g., use authenticated HeLa cells) and assay protocols .
  • Orthogonal Assays : Cross-validate results using both MTT and ATP-based viability assays .
  • Meta-Analysis : Compare data across structurally similar compounds (e.g., indole-acetamide derivatives) to identify trends .

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